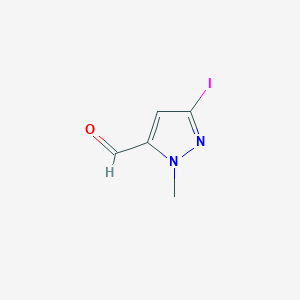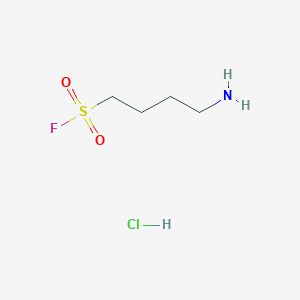
4-Aminobutane-1-sulfonyl fluoride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminobutane-1-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C4H11ClFNO2S. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes an amino group, a sulfonyl fluoride group, and a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminobutane-1-sulfonyl fluoride hydrochloride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions. For example, a one-pot synthesis method can be employed, where sulfonates are directly transformed into sulfonyl fluorides using readily available reagents . Another method involves the conversion of sulfonamides to sulfonyl fluorides using Pyry-BF4 and MgCl2 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of phase transfer catalysts and controlled reaction environments to facilitate the conversion of starting materials into the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminobutane-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The sulfonyl fluoride group is particularly reactive and can participate in selective covalent interactions with amino acids or proteins .
Common Reagents and Conditions: Common reagents used in reactions with this compound include potassium fluoride, 18-crown-6-ether, and acetonitrile. These reagents facilitate the conversion of sulfonyl chlorides to sulfonyl fluorides under mild conditions .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with nucleophiles can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids.
Aplicaciones Científicas De Investigación
4-Aminobutane-1-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of sulfonyl fluoride-containing molecules, which are valuable in the development of pharmaceuticals and functional materials . In biology, this compound is utilized as a covalent probe for targeting active-site amino acid residues in proteins . It also serves as a serine protease inhibitor, making it useful in studies related to enzyme inhibition and protein function .
In medicine, this compound is employed in the development of diagnostic tools and therapeutic agents. Its ability to selectively inhibit proteases makes it a valuable compound for studying diseases involving protease activity .
Mecanismo De Acción
The mechanism of action of 4-aminobutane-1-sulfonyl fluoride hydrochloride involves the covalent modification of serine residues in proteins. The sulfonyl fluoride group reacts with the hydroxyl group of the active site serine residue, forming a stable sulfonyl enzyme derivative . This modification inhibits the activity of serine proteases, such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The compound’s specificity and stability at low pH values make it a preferred choice for protease inhibition studies .
Comparación Con Compuestos Similares
- 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF)
- Phenylmethanesulfonyl fluoride (PMSF)
- Diisopropylfluorophosphate (DFP)
These compounds share similar mechanisms of action but differ in their stability, solubility, and specific applications in research and industry .
Propiedades
Fórmula molecular |
C4H11ClFNO2S |
|---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
4-aminobutane-1-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C4H10FNO2S.ClH/c5-9(7,8)4-2-1-3-6;/h1-4,6H2;1H |
Clave InChI |
QWKABYYLHDBSHT-UHFFFAOYSA-N |
SMILES canónico |
C(CCS(=O)(=O)F)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B13497836.png)
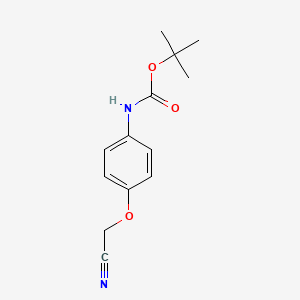



![5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13497858.png)
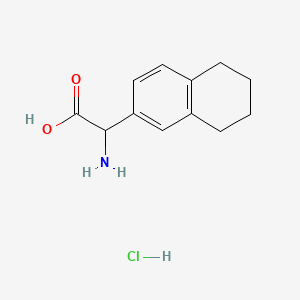
![3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13497869.png)
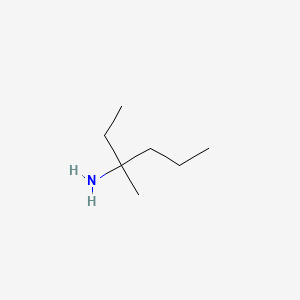
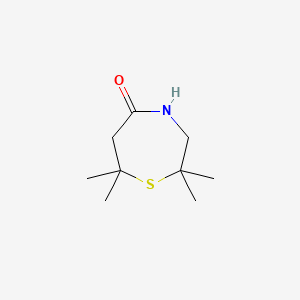
![5-[6-Aminohexyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497886.png)
![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride](/img/structure/B13497894.png)
![2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13497899.png)
